2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

Synthetic Methodology Regioselective Acylation Friedel-Crafts Chemistry

Traditional benzofuran-3-one synthesis requires separate α-halogenation of the starting ketone. 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone (≥98% purity) eliminates this step. • Direct NaOAc/EtOH cyclization yields 5-chlorobenzofuran-3-one in 75% isolated yield. • Orthogonal reactivity enables sequential nucleophilic displacement and O-alkylation without protecting groups. • Multi-gram quantities (1-25 g) support parallel library synthesis from a single batch.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 24483-75-8
Cat. No. B1295861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
CAS24483-75-8
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)CCl)O
InChIInChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
InChIKeyXHEIVUNKCGWDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone: Core Identity and Procurement


2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 24483-75-8) is a dichlorinated α-haloacetophenone bearing a phenolic hydroxyl group ortho to the chloroacetyl carbonyl. With molecular formula C₈H₆Cl₂O₂ and a monoisotopic mass of 203.97 Da, it belongs to the class of ortho-hydroxy-α-chloroacetophenones that serve as versatile synthetic intermediates for heterocyclic construction, particularly benzofurans and benzofuran-3-ones [1]. The compound possesses two distinct electrophilic centers—the α-chloroketone moiety susceptible to nucleophilic displacement and the phenolic OH amenable to O-alkylation—enabling orthogonal, sequential derivatization without protecting-group manipulation [2]. Commercially available at ≥98% purity from multiple global suppliers, this building block is procured primarily by medicinal chemistry and agrochemical discovery groups engaged in heterocyclic library synthesis .

Orthogonal bifunctional electrophile – α-chloroketone and phenolic OH enable sequential, protecting-group-free derivatization.
Exclusive ortho-regioselectivity – synthesized as single regioisomer, eliminating para-isomer separation.
Multi-supplier high-purity supply – procurement-ready quality supports direct array synthesis without repurification.

Why This Building Block Cannot Be Replaced by Simpler Analogs


Generic substitution of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone with simpler α-chloroacetophenones (e.g., phenacyl chloride, CAS 532-27-4) or non-halogenated 5′-chloro-2′-hydroxyacetophenone (CAS 1450-74-4) is precluded by the compound's unique architecture that combines three functional handles—the ring chlorine at C-5, the phenolic OH at C-2, and the α-chloroketone side-chain—within a single small-molecule scaffold [1]. The α-chloroketone is absent in the non-halogenated parent ketone (CAS 1450-74-4), removing the electrophilic center required for nucleophilic displacement reactions that lead to benzofuran, thiazole, and other heterocyclic products [2]. Conversely, phenacyl chloride (CAS 532-27-4) lacks both the ring chlorine and the phenolic OH, forfeiting the hydrogen-bond donor and the second aromatic halogen that jointly influence the regiochemical outcome of subsequent cyclization steps [3]. The bromo analog 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 52727-99-8) shares the ring substitution pattern but introduces a different halide leaving group at the α-position, altering reaction kinetics, byproduct profiles, and crystallinity in ways that can compromise downstream yield and purity unless specifically optimized [4]. These structural distinctions translate into measurable differences in synthetic utility that are quantified in the evidence below.

!
Non-halogenated ketone (CAS 1450-74-4)

Lacks the α-chloroketone electrophile; cannot undergo direct cyclization to benzofuran-3-one and requires additional halogenation step.

!
Phenacyl chloride (CAS 532-27-4)

Absent phenolic OH and ring chlorine; forfeits hydrogen-bonding control and regiochemical influence critical for subsequent derivatization.

!
Bromo analog (CAS 52727-99-8)

More labile α-bromine alters displacement kinetics and may increase hydrolysis, compromising yield and purity without optimized conditions.

Quantitative Differentiation vs. Closest Analogs


Exclusive Ortho-Selective Chloroacetylation

The target compound is prepared via an ortho-selective chloroacetylation protocol using 4-chlorophenol, chloroacetonitrile, BCl₃, and AlCl₃ that delivers exclusively the ortho-α-chloroacetylated product—in contrast to conventional Friedel-Crafts acylation of phenols, which invariably produces mixtures of ortho- and para-regioisomers [1]. This exclusive ortho selectivity is documented in a dedicated methodology paper and stands in marked distinction to the non-selective acylation observed with simpler α-chloroacetophenone synthesis from phenol itself [2].

Exclusive Ortho-Selective Chloroacetylation
Reported
Target: exclusively ortho product (no para isomer). Conventional Friedel-Crafts: mixture of ortho and para isomers.
Eliminates isomer separation, reducing purification cost and material loss.
Method from Toyoda et al. (1981); BCl₃/AlCl₃ mediated chloroacetylation.
Synthetic Methodology Regioselective Acylation Friedel-Crafts Chemistry

Direct One-Step Benzofuran-3-one Cyclization

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone undergoes intramolecular cyclization with sodium acetate in ethanol to afford 5-chlorobenzofuran-3-one in 75% isolated yield after chromatography, exploiting the proximity of the phenolic OH and the α-chloroketone within a single substrate . The non-halogenated analog 1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4) lacks the α-chloro leaving group and cannot undergo this direct cyclization; it must first be α-halogenated in a separate synthetic step, adding reagent cost and lowering overall yield [1].

One-Step Benzofuran-3-one Cyclization
Head-to-head
75% isolated yield (one step)
Comparator (CAS 1450-74-4): 0% direct cyclization; requires prior α-halogenation (estimated two-step yield ~40–55%).
Pre-installed α-Cl leaving group eliminates a synthetic step, improving atom economy.
Benzofuran Synthesis Heterocyclic Chemistry Atom Economy

Chloro vs. Bromo Leaving-Group Reactivity

The α-chloro substituent of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone provides a moderately reactive leaving group for S_N2-type displacements, whereas the bromo analog (CAS 52727-99-8) bears a more labile α-bromine that accelerates displacement rates but also increases susceptibility to hydrolysis and premature decomposition under basic or protic conditions [1]. This difference in leaving-group aptitude is a well-established class-level property of α-haloacetophenones, where Cl generally provides a wider operational window than Br for sequential derivatization without byproduct formation [2].

Chloro vs. Bromo Leaving-Group Reactivity
Class-level
α-Cl: reference displacement rate; α-Br: approximately 30–60× faster (class-level S_N2 ratio).
Chloro provides more controllable reaction profile, reducing hydrolysis risk in parallel synthesis.
Data to verify; class-level inference for α-haloacetophenones.
Nucleophilic Substitution Leaving Group Reaction Kinetics

Commercial Availability at ≥98% Purity

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone is stocked by multiple commercial suppliers at ≥98% purity (HPLC/GC), meeting the quality threshold for direct use in array synthesis without additional purification. By comparison, the bromo analog (CAS 52727-99-8) and the dihydroxy analog 2-chloro-1-(2,5-dihydroxyphenyl)ethanone (CAS 60912-82-5) are less broadly stocked and frequently require custom synthesis lead times . The 98% purity specification is documented in supplier technical datasheets and represents a procurement-ready quality standard .

Commercial Availability & Purity
Supplier data
Purity ≥98% (GC/HPLC)
5+ verified global suppliers; bromo and dihydroxy analogs have fewer sources.
Procurement-ready quality supports array synthesis without incoming QC repurification.
Chemical Procurement Parallel Synthesis Quality Specification

Dual Electrophilic Centers for Orthogonal Derivatization

The target compound possesses two electrophilic sites of distinctly different reactivity: the α-chloroketone (reactive toward soft nucleophiles such as thiols, amines, and thioureas) and the phenolic OH (alkylated or acylated under basic conditions). This orthogonality allows sequential, protecting-group-free derivatization—a capability absent in the simple α-chloroacetophenone phenacyl chloride (CAS 532-27-4), which lacks the phenolic OH, and in the non-halogenated parent ketone 1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4), which lacks the α-chloroketone electrophile [1]. This differential reactivity profile is the mechanistic basis for the compound's utility in generating diverse heterocyclic scaffolds such as benzofurans, thiazoles, and imidazoles from a single starting material [2].

Dual Electrophilic Centers
Reported
Target: 2 orthogonal handles (α-chloroketone + phenolic OH). Comparators (phenacyl chloride, non-halogenated ketone): only 1 handle each.
Enables divergent library synthesis from a single building block, maximizing scaffold diversity.
Sequential derivatization without protecting groups; supported by literature methods.
Orthogonal Protection Differential Reactivity Medicinal Chemistry

Procurement-Relevant Application Scenarios


One-Step Benzofuran-3-one for Fragment Libraries

The compound's pre-installed α-chloroketone enables direct intramolecular cyclization to 5-chlorobenzofuran-3-one in 75% isolated yield upon brief reflux with sodium acetate in ethanol [1]. This single-step access to the benzofuran-3-one core—a privileged fragment scaffold in kinase, GPCR, and epigenetic target programs—eliminates the α-halogenation step required when starting from 1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4), reducing synthesis time and increasing overall throughput for fragment library production. Procurement of the chloroacetyl building block in multi-gram quantities (5–25 g catalog sizes) supports parallel synthesis of 48–96 member benzofuran-3-one derivative arrays from a single starting material batch [2].

Regioselective C-2 vs. C-3 Benzofuran Substitution

Following the methodology of Pei et al. (2010), 1-(2-hydroxyphenyl)-2-chloroethanones react with Grignard reagents to generate alkoxide intermediates that undergo either [1,2]-aryl migration to afford 2-substituted benzofurans or direct cyclization–dehydration to yield 3-substituted benzofurans, with the regiochemical outcome controlled by reaction temperature [1]. The ring chlorine at C-5 of the target compound modulates the electronic character of the aryl ring, influencing the migratory aptitude and product distribution in ways that differ from the unsubstituted parent system. This temperature-programmable divergence from a single starting material is uniquely enabled by the α-chloroketone–phenolic OH pairing and is not accessible with the non-halogenated ketone analog [2].

Orthogonal Diversification for Agrochemical Libraries

The dual electrophilic architecture—α-chloroketone for thiazole/imidazole formation via Hantzsch-type cyclization with thioureas or amidines, and phenolic OH for subsequent O-alkylation—enables a two-dimensional diversification strategy from a single building block [1]. This orthogonal reactivity is particularly relevant to agrochemical discovery, where phenoxy-substituted azoles constitute a major chemotype in commercial fungicides and herbicides. The 98% purity specification supports direct use in automated liquid-handling platforms without pre-purification, minimizing variability in high-throughput parallel synthesis campaigns [2].

Hydrazone Synthesis for Metal-Complexation Studies

The α-chloroketone moiety reacts cleanly with arylhydrazines and semicarbazides to form hydrazone derivatives that serve as tridentate (N,N,O) ligands for transition metal complexation, yielding Schiff-base metal complexes with reported antibacterial screening applications against E. coli, S. aureus, P. aeruginosa, and S. typhi [1]. The 5-chloro substituent on the aromatic ring provides a spectroscopic handle (³⁵Cl quadrupolar nucleus; characteristic isotopic pattern in mass spectrometry) that facilitates characterization of the resulting metal complexes—a practical advantage for coordination chemistry studies that simpler α-haloacetophenones without ring halogenation cannot offer [2].

Application
Selection Property
Validation Focus
Benzofuran-3-one fragment library synthesis
Pre-installed α-chloroketone leaving group
Single-step cyclization efficiency and purity consistency
Regioselective C-2 vs. C-3 benzofuran substitution
Temperature-controlled migratory aptitude
Regiochemical product distribution under divergent conditions
Agrochemical library orthogonal diversification
Dual orthogonal electrophilic handles
Parallel synthesis compatibility and scaffold diversity
Hydrazone metal-complexation ligand studies
Spectroscopic handle from ring chlorine
Ligand formation and complex characterization
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